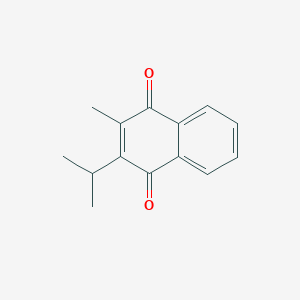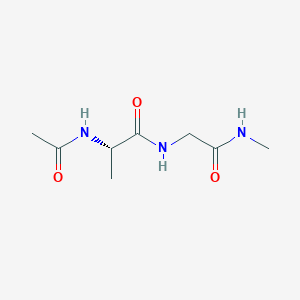
N-Acetyl-L-alanyl-N-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-alanyl-N-methylglycinamide is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an acetyl group attached to the L-alanine residue and a methyl group attached to the glycinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-N-methylglycinamide typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are coupled using reagents such as carbodiimides (e.g., DCC) in the presence of catalysts like HOBt.
Deprotection: The protecting groups are removed under specific conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a solid resin, followed by cleavage and purification steps.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-alanyl-N-methylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and acids or bases.
Oxidation and Reduction: Modifying the functional groups, such as converting the acetyl group to a hydroxyl group.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as HCl or NaOH.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield individual amino acids, while oxidation and reduction can lead to modified peptides with altered functional groups.
Scientific Research Applications
N-Acetyl-L-alanyl-N-methylglycinamide has been explored for various scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in drug development and as a biomarker.
Industry: Utilized in the production of specialized peptides for research and development.
Mechanism of Action
The mechanism of action of N-Acetyl-L-alanyl-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and methyl groups may influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-alanine: A simpler derivative with similar acetylation but lacking the glycinamide moiety.
N-Methylglycinamide: Contains the methylated glycinamide group but lacks the acetylated alanine residue.
Uniqueness
N-Acetyl-L-alanyl-N-methylglycinamide is unique due to its combined acetyl and methyl modifications, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
37460-18-7 |
|---|---|
Molecular Formula |
C8H15N3O3 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[2-(methylamino)-2-oxoethyl]propanamide |
InChI |
InChI=1S/C8H15N3O3/c1-5(11-6(2)12)8(14)10-4-7(13)9-3/h5H,4H2,1-3H3,(H,9,13)(H,10,14)(H,11,12)/t5-/m0/s1 |
InChI Key |
SQGZZIMMZYNWQB-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NC)NC(=O)C |
Canonical SMILES |
CC(C(=O)NCC(=O)NC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


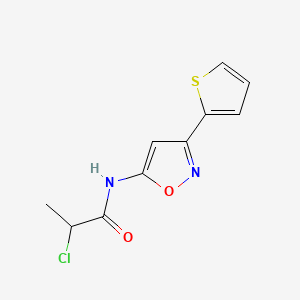
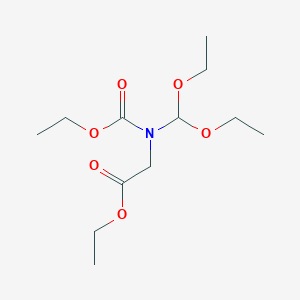
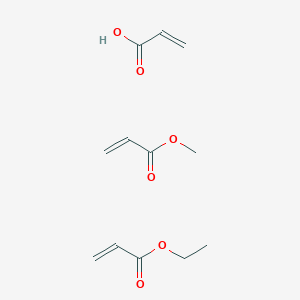
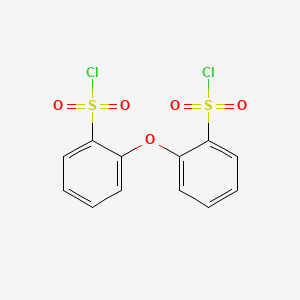
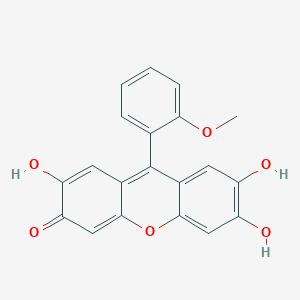
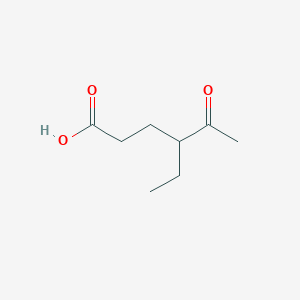
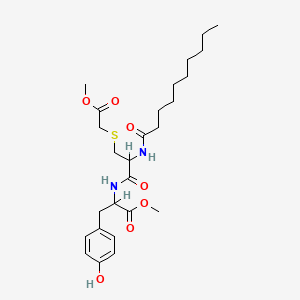
![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
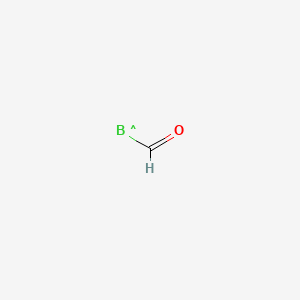

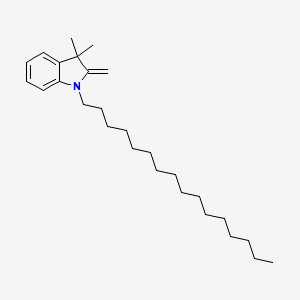

![3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene](/img/structure/B14680985.png)
